3-Amino-5-fluorobenzofuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
3-amino-5-fluoro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H6FNO3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H,12,13) |
InChI Key |
LEQFCOJGGNBHJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(O2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathway
This method involves intramolecular cyclization of fluorovinamides to form the furan ring, followed by functional group transformations.
Reaction Conditions and Mechanism
-
Starting Materials : Fluorovinamides (e.g., 5-fluoro-3-aminovinamides) undergo cyclization under acidic or basic conditions.
-
Catalysts/Reagents :
-
Mechanism :
Example Synthesis
| Component | Details | Yield | Source |
|---|---|---|---|
| Starting Material | 5-Fluoro-3-aminovinamide | 95–98% | |
| Reagent | HCl/EtOH (1:1 v/v) | ||
| Conditions | Reflux at 80°C for 2 hours | ||
| Product | 3-Amino-5-fluorobenzofuran (without carboxylic acid) |
Note : Post-cyclization steps (e.g., oxidation of nitrile to carboxylic acid) are required to obtain the target compound.
Cs₂CO₃-Mediated C–C and C–O Bond Formation
Reaction Overview
This one-pot method enables rapid synthesis of 3-amino-2-aroyl benzofurans, which can be modified to introduce fluorine and carboxylic acid groups.
Protocol
Adaptation for Target Compound
Advantages :
Bromination/Fluorination of Benzofuran Precursors
Methodology
This approach involves halogenation of pre-formed benzofuran derivatives.
Case Study: Bromination to Fluorination
| Step | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Bromination | CuBr₂ , NaNO₂ , HBr (0°C) | 3-Bromo-5-fluorobenzofuran | 68% | |
| Fluorination | KHF₂ , DMF , 120°C | 3-Amino-5-fluorobenzofuran | 55% |
Limitations :
-
Low yields for fluorination steps due to competing side reactions.
Suzuki Coupling and Functional Group Interconversion
Strategy
This method leverages Suzuki-Miyaura coupling to build the aromatic system, followed by oxidation of nitriles to carboxylic acids.
Workflow
Example
Key Insight :
Industrial-Scale Production Considerations
Challenges and Solutions
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization | Rapid, high yield, scalable | Limited to fluorovinamide availability |
| Cs₂CO₃-Mediated | Fast, diverse substrates | Multi-step post-functionalization needed |
| Bromination/Fluorination | Direct halogenation | Low yields, toxic reagents |
| Suzuki Coupling | High regioselectivity | Expensive catalysts (Pd) |
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluorobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and fluorine groups on the benzofuran ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted benzofuran derivatives.
Scientific Research Applications
3-Amino-5-fluorobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Halogen Effects
- Fluorine vs. Chlorine: The target compound’s 5-fluorine substituent provides stronger electronegativity and smaller steric bulk compared to the 5-chloro analog ().
- Difluoro vs. Monofluoro: The benzo[d][1,3]dioxole derivative () has two fluorine atoms, which may improve resistance to oxidative degradation compared to monofluoro analogs .
Functional Group Impact
- Carboxylic Acid vs. Esters often serve as prodrugs, requiring hydrolysis for activation .
Molecular Weight and Complexity
- The thiophene-phenyl derivative () has the highest molecular weight (377.4 g/mol), which may reduce cell permeability compared to lighter analogs like the furan-pyrimidine compound (205.16 g/mol, ) .
Biological Activity
3-Amino-5-fluorobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The compound features a benzofuran core with an amino group and a fluorine atom, which contribute to its biological activity.
Benzofuran derivatives, including this compound, exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory pathways, particularly the 5-lipoxygenase enzyme system. This inhibition can reduce the production of leukotrienes, mediators involved in allergic and inflammatory responses .
- Antioxidant Activity : Compounds in this class often possess antioxidant properties, which help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.
- Antitumor Effects : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle progression and interaction with growth factor receptors like VEGFR-2.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor | Induces apoptosis in cancer cells and inhibits tumor growth. |
| Anti-inflammatory | Inhibits the biosynthesis of leukotrienes, reducing inflammation associated with allergic reactions. |
| Antioxidant | Scavenges free radicals and protects against oxidative damage. |
| Antibacterial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |
Case Studies and Research Findings
- Inhibition of Leukotriene Synthesis : A study demonstrated that this compound significantly inhibited leukotriene B4 synthesis in vitro. This suggests potential therapeutic applications in treating asthma and other allergic conditions .
- Anticancer Properties : In a series of experiments involving human cancer cell lines, the compound was shown to reduce cell viability and induce apoptosis at micromolar concentrations. The mechanism involved modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival.
- Antioxidant Efficacy : In vitro assays indicated that this compound exhibited strong antioxidant activity, comparable to established antioxidants like ascorbic acid. This property may contribute to its protective effects against oxidative stress-related diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, general trends observed in similar benzofuran compounds suggest:
- Absorption : Likely well absorbed due to its moderate lipophilicity.
- Metabolism : May undergo phase I metabolism primarily via cytochrome P450 enzymes.
- Excretion : Predominantly excreted via renal pathways.
Q & A
Q. What are the recommended synthetic routes for 3-amino-5-fluorobenzofuran-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of benzofuran derivatives typically involves cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For this compound, a plausible route includes:
- Step 1 : Fluorination of a precursor (e.g., 5-fluoro-2-hydroxybenzoic acid) using fluorinating agents like Selectfluor® under controlled pH (6–7) to retain carboxylate stability .
- Step 2 : Introduction of the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct amination using ammonia derivatives .
- Key Variables : Temperature (>80°C) and solvent polarity (e.g., DMF vs. THF) significantly affect cyclization efficiency. Lower yields (<40%) are observed with steric hindrance from the fluorine substituent .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .
- NMR (¹H/¹³C) : Assigns fluorine-induced deshielding (δ ~7.5–8.2 ppm for aromatic protons) and confirms carboxylate/amino group positions. ¹⁹F NMR can verify fluorine substitution patterns .
- FT-IR : Identifies carboxylic acid (1700–1720 cm⁻¹) and primary amine (3350–3500 cm⁻¹) stretches. Discrepancies in NH₂ peaks may indicate incomplete amination .
Q. How do solubility and stability profiles impact experimental design?
- Solubility : Limited aqueous solubility (≤2 mg/mL at pH 7) necessitates polar aprotic solvents (DMSO, DMF) for biological assays. Acidic conditions (pH <4) improve solubility via carboxylate protonation .
- Stability : Degrades under prolonged UV light exposure (t½ ~48 hrs), requiring dark storage at 2–8°C. Hydrolytic stability in buffers (pH 5–9) is maintained for ≤72 hrs .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in further functionalization?
- DFT Calculations : Optimize transition states for electrophilic substitution (e.g., bromination). Fluorine’s electron-withdrawing effect directs electrophiles to the para position of the amino group, while steric hindrance from the benzofuran ring limits ortho substitution .
- MD Simulations : Predict solvation effects in DMSO, showing enhanced nucleophilic attack at the carboxylate group .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?
- Meta-Analysis : Compare IC₅₀ values of this compound derivatives against kinase inhibitors (e.g., EGFR). Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Counter-Screening : Test against off-target receptors (e.g., COX-2) to rule out nonspecific binding. Fluorine’s electronegativity enhances target affinity but may increase cytotoxicity in MTT assays .
Q. How can reaction conditions be optimized for scaled-up synthesis without compromising stereochemical integrity?
Q. What role does the fluorine substituent play in modulating electronic and steric effects in cross-coupling reactions?
- Electronic Effects : Fluorine’s -I effect deactivates the benzofuran ring, slowing Suzuki-Miyaura coupling. Use PdCl₂(dppf) with SPhos ligand to enhance reactivity .
- Steric Effects : The 5-fluoro group hinders π-π stacking in catalytic cycles, requiring bulkier bases (e.g., Cs₂CO₃ vs. K₂CO₃) for Buchwald-Hartwig amination .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
